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molecular formula C12H22O2 B092600 Citronellyl acetate CAS No. 150-84-5

Citronellyl acetate

Cat. No. B092600
M. Wt: 198.30 g/mol
InChI Key: JOZKFWLRHCDGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04158096

Procedure details

To 15.6 g (0.1 mol) d1-citronellol in 20 ml of dry pyridine under nitrogen is added 11.3 ml (0.12 mol) of acetic anhydride. The reaction is stirred about 48 hours and then ice is added. After one hour, the reaction is poured into hexane and water. The organic phase is washed with 5% HCl, 2M sodium carbonate, and saturated NaCl solutions, dried over calcium sulfate and solvent removed to yield dl-citronellyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[CH3:8][CH2:9][CH2:10]CCC.O.N1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:5]([O:4][CH2:1][CH2:2][CH:17]([CH2:18][CH2:19][CH:20]=[C:9]([CH3:10])[CH3:8])[CH3:16])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred about 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
ice is added
WAIT
Type
WAIT
Details
After one hour
Duration
1 h
WASH
Type
WASH
Details
The organic phase is washed with 5% HCl, 2M sodium carbonate, and saturated NaCl solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)OCCC(C)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04158096

Procedure details

To 15.6 g (0.1 mol) d1-citronellol in 20 ml of dry pyridine under nitrogen is added 11.3 ml (0.12 mol) of acetic anhydride. The reaction is stirred about 48 hours and then ice is added. After one hour, the reaction is poured into hexane and water. The organic phase is washed with 5% HCl, 2M sodium carbonate, and saturated NaCl solutions, dried over calcium sulfate and solvent removed to yield dl-citronellyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[CH3:8][CH2:9][CH2:10]CCC.O.N1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:5]([O:4][CH2:1][CH2:2][CH:17]([CH2:18][CH2:19][CH:20]=[C:9]([CH3:10])[CH3:8])[CH3:16])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred about 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
ice is added
WAIT
Type
WAIT
Details
After one hour
Duration
1 h
WASH
Type
WASH
Details
The organic phase is washed with 5% HCl, 2M sodium carbonate, and saturated NaCl solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)OCCC(C)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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